molecular formula C36H18Br2K2O10S2 B15182641 dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate CAS No. 93962-98-2

dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate

Cat. No.: B15182641
CAS No.: 93962-98-2
M. Wt: 912.7 g/mol
InChI Key: NQCYVKMFVLIHCU-UHFFFAOYSA-L
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Description

Dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[1810222,503,1604,1306,11017,31022,27028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate is a complex organic compound with a molecular formula of C36H18Br2K2O10S2

Preparation Methods

The synthesis of dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate involves multiple steps. The synthetic route typically includes bromination, methoxylation, and sulfonation reactions. Industrial production methods often employ high-purity reagents and controlled reaction conditions to ensure the desired product quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate is unique due to its specific structural features and reactivity. Similar compounds include:

  • Dipotassium 2,13-dibromo-16,17-dimethoxydinaphtho[1,2,3-cd:3’,2’,1’-lm]perylene-5,10-diyl bissulfate
  • Dipotassium 16,17-dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-diyl bis(sulphate).

Properties

CAS No.

93962-98-2

Molecular Formula

C36H18Br2K2O10S2

Molecular Weight

912.7 g/mol

IUPAC Name

dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate

InChI

InChI=1S/C36H20Br2O10S2.2K/c1-45-27-13-25-23-11-15(37)3-5-19(23)35(47-49(39,40)41)21-9-7-17-18-8-10-22-30-26(14-28(46-2)34(32(18)30)33(27)31(17)29(21)25)24-12-16(38)4-6-20(24)36(22)48-50(42,43)44;;/h3-14H,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

NQCYVKMFVLIHCU-UHFFFAOYSA-L

Canonical SMILES

COC1=C2C3=C4C(=C(C5=C(C4=C1)C=C(C=C5)Br)OS(=O)(=O)[O-])C=CC3=C6C=CC7=C(C8=C(C=C(C=C8)Br)C9=CC(=C2C6=C79)OC)OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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